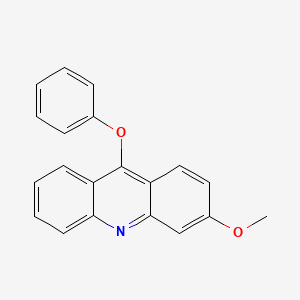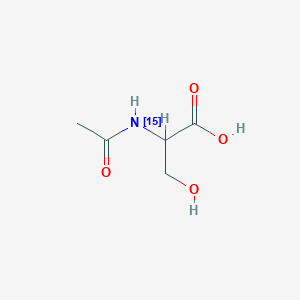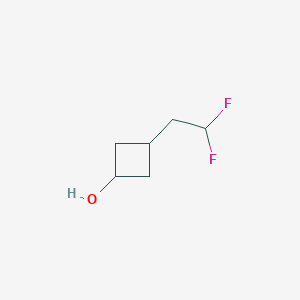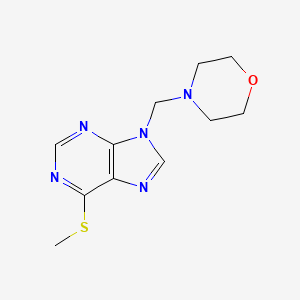
9H-Purine, 6-(methylthio)-9-(4-morpholinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine, 6-(methylthio)-9-(4-morpholinylmethyl)- is a complex organic compound with the molecular formula C14H19N5O2S It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 6-(methylthio)-9-(4-morpholinylmethyl)- typically involves multi-step organic reactions. One common method includes the alkylation of 6-thiopurine with 4-morpholinylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9H-Purine, 6-(methylthio)-9-(4-morpholinylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
9H-Purine, 6-(methylthio)-9-(4-morpholinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 9H-Purine, 6-(methylthio)-9-(4-morpholinylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Morpholinyl)-9H-purine: Similar structure but lacks the methylthio group.
6-(Methylthio)-9H-purine: Similar structure but lacks the morpholinylmethyl group.
9H-Purine, 6-(methylthio)-9-(4-morpholinyl)-: Similar structure but with different substitution patterns.
Uniqueness
The uniqueness of 9H-Purine, 6-(methylthio)-9-(4-morpholinylmethyl)- lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the methylthio and morpholinylmethyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
89814-70-0 |
|---|---|
Fórmula molecular |
C11H15N5OS |
Peso molecular |
265.34 g/mol |
Nombre IUPAC |
4-[(6-methylsulfanylpurin-9-yl)methyl]morpholine |
InChI |
InChI=1S/C11H15N5OS/c1-18-11-9-10(12-6-13-11)16(7-14-9)8-15-2-4-17-5-3-15/h6-7H,2-5,8H2,1H3 |
Clave InChI |
NDNARWOJNRJNAB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=NC2=C1N=CN2CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)
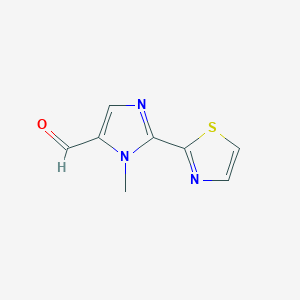
![9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine](/img/structure/B12932748.png)
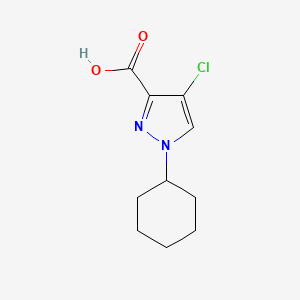
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate](/img/structure/B12932756.png)
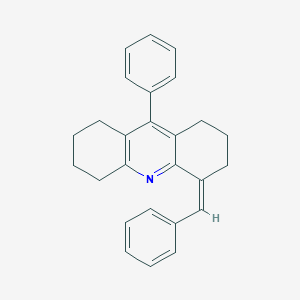
![N-(4-(2-((7-((2S,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino)-2-oxoethyl)phenyl)-4-guanidinobenzamide](/img/structure/B12932774.png)
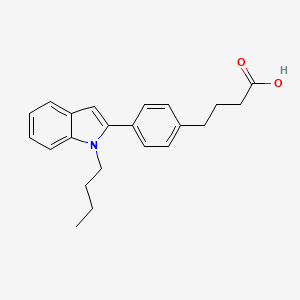
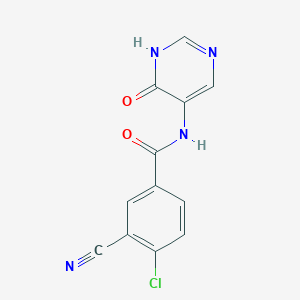
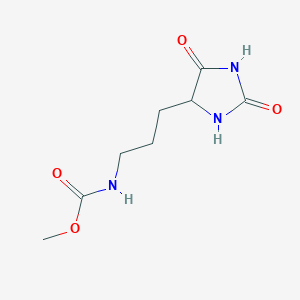
![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
